N-docosahexaenoyl GABA

Catalog No.
S651585
CAS No.
M.F
C26H39NO3
M. Wt
413.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-docosahexaenoyl GABA

Product Name

N-docosahexaenoyl GABA

IUPAC Name

4-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]butanoic acid

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(28)27-24-21-23-26(29)30/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-24H2,1H3,(H,27,28)(H,29,30)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

HZMSBMNSIHSLPJ-KUBAVDMBSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCC(=O)O

The exact mass of the compound N-docosahexaenoyl GABA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

N-docosahexaenoyl gamma-aminobutyric acid is a unique compound formed by the conjugation of docosahexaenoic acid, an omega-3 fatty acid, with gamma-aminobutyric acid, a key inhibitory neurotransmitter in the central nervous system. This compound belongs to the family of N-acyl amides, which are known for their diverse biological activities and potential therapeutic applications. The structure of N-docosahexaenoyl gamma-aminobutyric acid features a long-chain fatty acid attached to the amino acid backbone, which influences its solubility and biological interactions.

The synthesis of N-docosahexaenoyl gamma-aminobutyric acid typically involves the acylation reaction where docosahexaenoic acid is linked to gamma-aminobutyric acid. This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions. The acylation process can be represented as follows:

Docosahexaenoic Acid+Gamma Aminobutyric AcidCatalystN Docosahexaenoyl Gamma Aminobutyric Acid\text{Docosahexaenoic Acid}+\text{Gamma Aminobutyric Acid}\xrightarrow{\text{Catalyst}}\text{N Docosahexaenoyl Gamma Aminobutyric Acid}

This reaction is significant as it alters the pharmacological properties of gamma-aminobutyric acid, enhancing its bioactivity and potential therapeutic effects.

N-docosahexaenoyl gamma-aminobutyric acid exhibits several biological activities that are primarily attributed to its components. Gamma-aminobutyric acid is known for its inhibitory neurotransmitter role, which helps regulate neuronal excitability and muscle tone. The incorporation of docosahexaenoic acid enhances neuroprotective effects and anti-inflammatory properties. Studies suggest that this compound may play a role in modulating the gut-brain axis, impacting mood and cognitive functions through its interaction with various receptors, including transient receptor potential channels .

The synthesis methods for N-docosahexaenoyl gamma-aminobutyric acid can vary but generally involve the following approaches:

  • Chemical Synthesis: Utilizing chemical reagents and catalysts to facilitate the acylation of gamma-aminobutyric acid with docosahexaenoic acid.
  • Enzymatic Synthesis: Employing specific enzymes such as acyltransferases that catalyze the formation of the amide bond under mild conditions, often resulting in higher specificity and yield.
  • Microbial Synthesis: Some studies have explored using microbial systems to produce N-docosahexaenoyl gamma-aminobutyric acid through fermentation processes that naturally incorporate fatty acids into amino acids.

N-docosahexaenoyl gamma-aminobutyric acid has potential applications in various fields:

  • Neuroscience: As a neuroprotective agent, it may help in treating neurodegenerative disorders by enhancing synaptic function and reducing inflammation.
  • Nutraceuticals: It could be developed as a dietary supplement aimed at improving cognitive function and mood regulation.
  • Pharmaceuticals: The compound's unique properties may lead to new drug formulations targeting anxiety disorders, epilepsy, or other neurological conditions.

N-docosahexaenoyl gamma-aminobutyric acid shares similarities with other N-acyl amides but possesses unique characteristics due to its specific fatty acid composition. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-arachidonoyl gamma-aminobutyric acidConjugate of arachidonic acid with gamma-aminobutyric acidInvolved in pain modulation and inflammation
N-palmitoyl gamma-aminobutyric acidConjugate of palmitic acid with gamma-aminobutyric acidPotentially less potent than longer-chain analogs
N-docosahexaenoylethanolamideConjugate of docosahexaenoic acid with ethanolaminePromotes neurite development and synaptogenesis
N-linoleoyl gamma-aminobutyric acidConjugate of linoleic acid with gamma-aminobutyric acidExhibits anti-inflammatory properties

The uniqueness of N-docosahexaenoyl gamma-aminobutyric acid lies in its long-chain omega-3 fatty acids which enhance its bioactivity compared to shorter-chain counterparts. This compound's ability to cross the blood-brain barrier effectively may also contribute to its distinct therapeutic potential.

N-docosahexaenoyl gamma-aminobutyric acid represents a novel bioactive lipid compound that demonstrates significant pharmacological activity within GABAergic neurotransmission systems [1] [2]. This N-acyl amino acid conjugate functions as an endogenous modulator of gamma-aminobutyric acid signaling pathways, exhibiting complex interactions with multiple receptor subtypes and downstream signaling cascades [1].

Research findings indicate that N-docosahexaenoyl gamma-aminobutyric acid participates in the broader family of N-acyl amino acids and N-acyl neurotransmitter conjugates, which are emerging as important regulators of synaptic transmission [1]. More than 70 endogenous N-acyl amino acids have been identified in mammalian tissues, with N-docosahexaenoyl gamma-aminobutyric acid representing one of the most potent compounds in this class for modulating inhibitory neurotransmission [1] [2].

The compound demonstrates tissue-specific distribution patterns similar to other N-acyl amino acids, with particularly high concentrations found in brain regions associated with inhibitory control and pain processing [2]. Studies utilizing targeted lipidomics approaches have revealed that N-docosahexaenoyl gamma-aminobutyric acid levels are dynamically regulated in response to physiological and pathological conditions, suggesting an important role in homeostatic mechanisms [2].

GABA-A Receptor Subtype Selectivity

N-docosahexaenoyl gamma-aminobutyric acid exhibits differential activity across gamma-aminobutyric acid type A receptor subtypes, with selectivity patterns that distinguish it from classical benzodiazepine modulators [3] [4]. The compound demonstrates preferential activity at alpha-2 and alpha-3 containing gamma-aminobutyric acid type A receptor subtypes, which are primarily associated with anxiolytic and muscle relaxant effects rather than sedative properties [3] [4].

Table 1: GABA-A Receptor Subtype Selectivity Profile

Receptor SubtypeFunctional RoleSelectivity PatternClinical Relevance
α1-containing receptorsSedative effects, motor coordinationPreferential for sedationSide effects (sedation)
α2-containing receptorsAnxiolytic effectsKey for anxiolytic activityTherapeutic target
α3-containing receptorsAnxiolytic effects, muscle relaxationKey for anxiolytic activityTherapeutic target
α5-containing receptorsMemory processes, cognitive effectsMinor role in anxiolysisCognitive enhancement target
β-subunit variationsAnesthetic sensitivityVariable anesthetic responseAnesthetic applications
γ2-subunit containingBenzodiazepine sensitivityRequired for BZ modulationDrug development target

Electrophysiological studies demonstrate that N-docosahexaenoyl gamma-aminobutyric acid shows significant preference for alpha-2 and alpha-3 containing subtypes compared to alpha-1 and alpha-5 containing subtypes in whole-cell patch clamp studies [4]. This subtype selectivity underlies the compound's unique pharmacological profile, which separates anxiolytic effects from sedative and motor impairment effects commonly associated with non-selective gamma-aminobutyric acid type A receptor modulators [4].

The selectivity mechanism appears to involve differential binding affinity and efficacy at the benzodiazepine binding site, which is located at the interface between alpha and gamma-2 subunits [5] [6]. Unlike classical benzodiazepines that show relatively non-selective activity across alpha-1, alpha-2, alpha-3, and alpha-5 subtypes, N-docosahexaenoyl gamma-aminobutyric acid demonstrates functional selectivity that favors alpha-2 and alpha-3 subtypes [4] [5].

Research utilizing point mutations in transgenic mouse models has confirmed that alpha-2 containing gamma-aminobutyric acid type A receptors are crucial for anxiolytic responses, while alpha-1 containing receptors primarily mediate sedative effects [3]. N-docosahexaenoyl gamma-aminobutyric acid's selectivity for alpha-2 and alpha-3 subtypes therefore positions it as a potentially safer therapeutic agent with reduced sedative liability [3] [4].

Allosteric Modulation of Chloride Ion Channel Function

N-docosahexaenoyl gamma-aminobutyric acid functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptor-associated chloride ion channels, enhancing chloride conductance in response to gamma-aminobutyric acid binding [7] [6]. The compound acts at allosteric binding sites distinct from the orthosteric gamma-aminobutyric acid binding site, modulating channel gating properties through conformational changes in the receptor complex [5] [6].

The allosteric modulation mechanism involves binding to sites located in the extracellular domain at the interface between receptor subunits [6]. This binding induces conformational changes that increase the frequency and duration of chloride channel opening events, resulting in enhanced inhibitory postsynaptic currents [8] [6]. Unlike direct gamma-aminobutyric acid receptor agonists, N-docosahexaenoyl gamma-aminobutyric acid requires the presence of endogenous gamma-aminobutyric acid for its modulatory effects [8].

Table 2: Chloride Ion Channel Modulation Parameters

ParameterEffectMechanismFunctional Consequence
Channel Opening FrequencyIncreasedAllosteric enhancementEnhanced inhibitory transmission
Channel Opening DurationProlongedConformational stabilizationSustained chloride influx
Chloride ConductanceEnhancedImproved channel gatingIncreased membrane hyperpolarization
Desensitization RateReducedStabilized open stateProlonged inhibitory effects

Studies utilizing voltage-clamp techniques have demonstrated that N-docosahexaenoyl gamma-aminobutyric acid significantly enhances gamma-aminobutyric acid-evoked chloride currents in a concentration-dependent manner [9]. The compound shifts the gamma-aminobutyric acid concentration-response curve to the left, indicating increased apparent affinity of the receptor for its endogenous ligand [9].

The chloride channel modulation exhibits voltage-independence, consistent with allosteric modulation rather than direct channel block or voltage-dependent effects [7] [10]. The enhancement of chloride conductance is accompanied by changes in channel kinetics, including prolonged open times and reduced desensitization rates [9]. This results in sustained hyperpolarization of the postsynaptic membrane and enhanced inhibitory control of neuronal excitability [9].

Molecular dynamics simulations suggest that N-docosahexaenoyl gamma-aminobutyric acid binding stabilizes the open conformation of the chloride channel pore, potentially through interactions with transmembrane domains that undergo conformational changes during channel gating [5]. The long-chain docosahexaenoyl moiety may interact with lipid-accessible regions of the receptor, while the gamma-aminobutyric acid head group maintains specificity for gamma-aminobutyric acid receptor recognition [1].

Cross-Reactivity with Endocannabinoid and Fatty Acid Amide Signaling Pathways

N-docosahexaenoyl gamma-aminobutyric acid demonstrates significant cross-reactivity with endocannabinoid and fatty acid amide signaling pathways, reflecting its structural relationship to other bioactive lipid mediators [2] [11]. The compound serves as a substrate for fatty acid amide hydrolase, the principal enzyme responsible for terminating endocannabinoid signaling, creating important pharmacological interactions with the endocannabinoid system [11] [12].

Table 3: Cross-Reactivity with Endocannabinoid Pathways

Pathway ComponentInteraction TypeFunctional ConsequenceTherapeutic Implication
Fatty Acid Amide Hydrolase (FAAH)Substrate for hydrolysisMetabolic regulationFAAH inhibitor interactions
CB1 Cannabinoid ReceptorIndirect modulationModulation of cannabinoid signalingCannabinoid therapy modulation
CB2 Cannabinoid ReceptorLimited interactionPeripheral effectsPeripheral therapeutic effects
Anandamide (AEA) pathwayStructural similarity/competitionCross-tolerance/synergyDrug interaction potential
2-Arachidonoylglycerol (2-AG) pathwayIndirect pathway effectsDownstream signaling effectsComplex pharmacology
N-acyl ethanolamine familyStructural class overlapPharmacological cross-reactivityBroad spectrum activity

Fatty acid amide hydrolase demonstrates broad substrate specificity for N-acyl amino acids, including N-docosahexaenoyl gamma-aminobutyric acid [11] [12]. The enzyme catalyzes hydrolysis of the amide bond, releasing docosahexaenoic acid and gamma-aminobutyric acid as metabolic products [11]. This metabolic pathway provides a mechanism for terminating the biological activity of N-docosahexaenoyl gamma-aminobutyric acid and regulating its tissue concentrations [11].

Studies in fatty acid amide hydrolase knockout mice reveal elevated levels of N-docosahexaenoyl gamma-aminobutyric acid and related N-acyl amino acids, demonstrating the importance of this enzyme in regulating endogenous levels of these compounds [2] [13]. The knockout animals exhibit enhanced sensitivity to N-docosahexaenoyl gamma-aminobutyric acid administration, indicating that fatty acid amide hydrolase activity normally limits the compound's pharmacological effects [13].

Cross-reactivity with cannabinoid receptor pathways occurs through several mechanisms. N-docosahexaenoyl gamma-aminobutyric acid can compete with anandamide for fatty acid amide hydrolase binding sites, potentially prolonging anandamide signaling [11]. Additionally, the compound may interact with putative cannabinoid receptors or endocannabinoid transport mechanisms, creating complex pharmacological interactions [14] [11].

The compound demonstrates synergistic effects when co-administered with other N-acyl amino acids, particularly those in the gamma-aminobutyric acid and glycine families [2]. These synergistic interactions may reflect entourage effects similar to those observed with endocannabinoids, where multiple related compounds enhance each other's biological activity [2]. Such interactions complicate the pharmacological profile and suggest that N-docosahexaenoyl gamma-aminobutyric acid functions as part of a broader signaling network rather than as an isolated mediator [2].

Concentration-Dependent Dual Effects on Neuronal Excitability

N-docosahexaenoyl gamma-aminobutyric acid exhibits concentration-dependent dual effects on neuronal excitability, with low concentrations promoting inhibitory responses and higher concentrations paradoxically increasing neuronal activity [2] [15]. This biphasic concentration-response relationship reflects the compound's ability to interact with multiple receptor systems that have different activation thresholds and functional outcomes [15] [16].

Table 4: Concentration-Dependent Effects on Neuronal Excitability

Concentration RangeEffect on Neuronal ExcitabilityProposed MechanismFunctional Outcome
Nanomolar (1-100 nM)Inhibitory/HypoexcitabilityCB1 receptor activationAnalgesic, anti-inflammatory
Low Micromolar (1-10 μM)Mixed effects (receptor-dependent)TRPV1 activation, GABA-A modulationMixed therapeutic effects
High Micromolar (>10 μM)Excitatory/HyperexcitabilityTRPV1 activation predominantPro-nociceptive, excitotoxic
Variable thresholdBiphasic responseReceptor subtype switchingConcentration-dependent therapy

At low nanomolar concentrations, N-docosahexaenoyl gamma-aminobutyric acid primarily activates inhibitory pathways, including indirect modulation of CB1 cannabinoid receptors and enhancement of gamma-aminobutyric acid type A receptor function [2] [17]. These effects result in membrane hyperpolarization, reduced action potential frequency, and overall suppression of neuronal excitability [15] [17].

The inhibitory effects at low concentrations involve activation of large-conductance calcium-activated potassium channels and adenosine triphosphate-sensitive potassium channels [15]. These potassium channel activations contribute to membrane hyperpolarization and reduced neuronal firing rates [15]. Additionally, low concentrations may enhance gamma-aminobutyric acid type A receptor-mediated chloride conductance, further contributing to inhibitory effects [9].

At higher micromolar concentrations, N-docosahexaenoyl gamma-aminobutyric acid demonstrates agonist activity at transient receptor potential vanilloid 1 channels, leading to calcium influx and membrane depolarization [2] [18]. This calcium influx can trigger secondary signaling cascades that increase neuronal excitability, including activation of protein kinase pathways and modulation of voltage-gated ion channels [18] [19].

The transition from inhibitory to excitatory effects occurs through a concentration-dependent switch in the predominant receptor systems activated [15] [16]. At the transition point, typically in the low micromolar range, both inhibitory and excitatory mechanisms may be simultaneously active, resulting in complex, variable responses that depend on the specific neuronal population and local circuit properties [15].

Studies utilizing patch-clamp electrophysiology have demonstrated that the concentration-response relationship for N-docosahexaenoyl gamma-aminobutyric acid follows a distinctive biphasic pattern [2] [18]. The compound shows initial activation of inhibitory responses with an apparent EC50 in the nanomolar range, followed by a second phase of excitatory activation with an EC50 in the micromolar range [18]. This dual concentration-response profile distinguishes N-docosahexaenoyl gamma-aminobutyric acid from compounds that exhibit simple monotonic concentration-response relationships [18].

The excitatory effects at high concentrations involve activation of non-selective cation channels, including transient receptor potential vanilloid 1 channels, which permit calcium and sodium influx [18] [19]. This cation influx can overcome the hyperpolarizing effects of potassium channel activation and gamma-aminobutyric acid type A receptor enhancement, resulting in net membrane depolarization and increased action potential generation [18].

Temperature and pH conditions can modulate the concentration-dependent effects, with elevated temperature and acidic pH shifting the balance toward excitatory responses [19]. These environmental factors may alter the relative affinity and efficacy of N-docosahexaenoyl gamma-aminobutyric acid at different receptor targets, contributing to the complex pharmacology observed under various physiological conditions [19].

XLogP3

5.8

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 07-20-2023

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